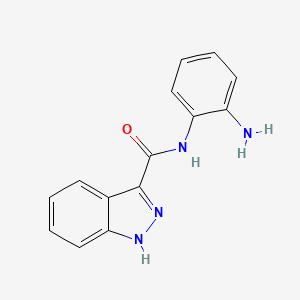

N-(2-aminophenyl)-1H-indazole-3-carboxamide

Beschreibung

N-(2-aminophenyl)-1H-indazole-3-carboxamide is a synthetic indazole carboxamide derivative. These compounds typically act as potent agonists of cannabinoid receptors (CB1/CB2), with modifications to the carboxamide side chain and indazole ring substituents influencing pharmacological properties, legal status, and detection methods .

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-10-6-2-4-8-12(10)16-14(19)13-9-5-1-3-7-11(9)17-18-13/h1-8H,15H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYTZRZOKJALCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Indazole-3-carboxylic Acid Core

The indazole-3-carboxylic acid is a crucial intermediate in the synthesis of N-(2-aminophenyl)-1H-indazole-3-carboxamide. According to patent literature, the preparation involves several key steps:

Formation of Benzaldehyde Phenylhydrazone : Phenylhydrazine reacts with benzaldehyde to form benzaldehyde phenylhydrazone as an initial intermediate.

Conversion to Oxalyl Chloride Intermediate : Treatment of the hydrazone with oxalyl chloride yields an intermediate acyl chloride derivative.

Friedel-Crafts Reaction : The intermediate is then subjected to a Friedel-Crafts reaction using aluminum chloride in dichloromethane under controlled temperature (below 30°C during addition, reflux for at least 2 hours) to form benzylideneaminoisatin intermediate.

Hydrolysis and Rearrangement : Subsequent hydrolysis and ring rearrangement in aqueous acidic conditions afford the indazole-3-carboxylic acid (Form B), which can be converted to Form A by refluxing in methanol for 4 hours, yielding a solvent-free crystalline form.

Isolation and Purification : The acid is isolated by filtration and drying under vacuum at elevated temperatures (around 90°C), with yields reported up to 95% for Form A.

This synthetic route is scalable and suitable for industrial applications due to its cost-effectiveness and ease of handling.

Formation of the Amide Bond to Yield this compound

The coupling of indazole-3-carboxylic acid with 2-aminophenyl derivatives to form the amide bond is typically achieved via carbodiimide or uronium salt-mediated coupling in the presence of a base and an inert solvent:

Activation of Carboxylic Acid : Indazole-3-carboxylic acid is activated using coupling agents such as O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine.

Reaction Conditions : The reaction is conducted in an inert organic solvent such as dimethylformamide (DMF) at room temperature for 2 hours to form an activated intermediate.

Addition of 2-Aminophenyl Compound : The 2-aminophenyl derivative (e.g., (S)-3-aminoquinuclidine dihydrochloride in related examples) is then added, and the mixture is stirred overnight at room temperature, followed by heating at 45°C for 10 hours to ensure completion.

Isolation : The reaction mixture is concentrated to remove DMF, followed by precipitation or extraction with dichloromethane. The solid product is filtered, washed, and dried under vacuum, yielding the desired amide compound.

Structural Analogues and Related Amide Syntheses

A closely related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized by condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine. The latter was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate. This demonstrates the feasibility of preparing indazole carboxamides via isocyanate-amine condensation, a potentially applicable method for this compound synthesis.

Summary Table of Key Preparation Steps

Research Findings and Practical Notes

The preparation of indazole-3-carboxylic acid is well-established with high yields and reproducibility, critical for downstream amide formation.

The choice of non-nucleophilic base (preferably diisopropylethylamine) and solvent (dimethylformamide) is crucial for efficient amide bond formation.

Reaction times and temperatures are optimized to balance conversion and minimize side reactions; stirring overnight at room temperature followed by heating at 45°C for 10 hours is effective.

Isolation by solvent removal and recrystallization ensures high purity of the final product.

Alternative catalytic methods such as Pd-catalyzed coupling or silver-mediated oxidative amination provide routes to diversify the indazole scaffold but may require further adaptation for the specific target compound.

This detailed synthesis overview, supported by patent and peer-reviewed literature, provides a robust foundation for the preparation of this compound, suitable for research and potential scale-up in pharmaceutical development.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminophenyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1 Anticancer Properties

N-(2-aminophenyl)-1H-indazole-3-carboxamide has been studied for its potential as an anticancer agent. Research indicates that it acts as an inhibitor of MAPKAP kinases, which are involved in critical cellular processes such as inflammation and cell proliferation. In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines.

1.2 Epigenetics

The compound is also utilized in epigenetic studies, particularly focusing on histone deacetylase (HDAC) inhibition. This application is crucial for understanding chromatin structure and gene expression regulation.

| Study | Method | Findings |

|---|---|---|

| In vitro assays measuring histone acetylation levels | Treatment led to increased histone acetylation, resulting in chromatin decondensation and altered gene expression, potentially sensitizing cancer cells to radiation therapy. |

Molecular Biology Applications

This compound has been explored for its interaction with various protein kinases, which plays a significant role in cellular signaling pathways. Its ability to selectively inhibit specific kinases makes it a candidate for targeted therapies.

| Application | Method | Results |

|---|---|---|

| Protein Kinase Inhibition | Binding affinity studies using spectroscopic techniques | Demonstrated selective inhibition profiles against certain kinases, indicating potential therapeutic uses in inflammatory diseases and cancer. |

Chemical Biology

In chemical biology, the compound has been synthesized and characterized for its fluorescence properties, allowing it to be used as a fluorescent probe in biological studies.

| Study | Method | Results |

|---|---|---|

| Fluorescence Characterization | Spectroscopic techniques | Successfully employed as fluorescent probes to visualize and study biological processes, enhancing our understanding of cellular mechanisms. |

Potential Therapeutic Applications

The diverse applications of this compound suggest its potential in treating various conditions:

- Cancer: As an inhibitor of MAPKAP kinases, it may help in managing cancer by interrupting critical signaling pathways.

- Inflammation: The modulation of inflammatory pathways through kinase inhibition may provide therapeutic benefits in inflammatory disorders.

- Antiparasitic and Antifungal Activities: Some derivatives have shown effectiveness against specific enzymes related to parasitic infections and fungal growth.

Wirkmechanismus

The mechanism of action of N-(2-aminophenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 2-aminophenyl group in the target compound may enhance solubility in polar solvents compared to lipophilic side chains (e.g., cyclohexylmethyl in ADB-CHMINACA or cumyl in CUMYL-4CN-BINACA).

- The absence of fluorinated or cycloalkyl groups (common in AB-FUBINACA and ADB-CHMINACA) may reduce CB1 receptor affinity, though this requires empirical validation .

Pharmacological and Toxicological Profiles

- Receptor Affinity: SCs like ADB-CHMINACA exhibit nanomolar CB1 receptor affinity due to bulky carboxamide side chains (e.g., dimethylbutanamide), enhancing binding stability .

- Toxicity: ADB-CHMINACA and CUMYL-4CN-BINACA are associated with seizures, psychosis, and fatalities . The target compound’s amine group could form reactive metabolites, increasing hepatotoxicity risk compared to non-aminated analogues.

Legal and Regulatory Status

- Scheduling : Analogues with alkyl/cycloalkyl substituents (e.g., ADB-CHMINACA) are often classified as Schedule I substances under laws targeting structurally modified SCs .

- Detection Challenges: The 2-aminophenyl group may evade standard immunoassay screens optimized for common SC side chains (e.g., cumyl or fluorobenzyl), necessitating advanced LC-MS/MS methods .

Stability and Detection

- Chemical Stability : Unlike CUMYL-4CN-BINACA, which is stable under recommended storage , the target compound’s primary amine may render it prone to oxidation, requiring inert atmosphere storage.

- Analytical Identification: Differentiation from analogues would rely on mass spectrometry fragmentation patterns, particularly the amine-derived ions (e.g., m/z 120 for 2-aminophenyl) .

Biologische Aktivität

N-(2-Aminophenyl)-1H-indazole-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Indazole derivatives, including this compound, have garnered attention for their potential therapeutic applications. The indazole scaffold is known for its ability to modulate various biological pathways, making it a valuable structure in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cancer progression and inflammation.

- Inhibition of Kinases : This compound has been shown to inhibit several kinases, including MAPKAP-K2, which plays a crucial role in inflammatory responses and cellular stress mechanisms. By inhibiting MAPKAP-K2, this compound may reduce the production of pro-inflammatory cytokines such as TNF and IL-1, which are implicated in various diseases including rheumatoid arthritis and sepsis .

- Antitumor Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human chronic myeloid leukemia (CML) cells .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole ring can enhance potency and selectivity.

| Compound | Modification | IC50 (μM) | Target |

|---|---|---|---|

| 1 | Unsubstituted | 36 | PARP-1 |

| 2 | Piperidine linker | 6.8 | PARP-1 |

| 3 | Amino group at position 2 | <0.1 | EP4 antagonist |

The introduction of functional groups at specific positions has been shown to significantly enhance the inhibitory activity against targets like PARP-1 and EP4 .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in a syngeneic colon cancer model. The compound was administered orally and demonstrated a marked reduction in tumor growth when combined with anti-PD-1 therapy, indicating its potential as an immunotherapeutic agent .

Case Study 2: Anti-inflammatory Potential

In another investigation, the compound's ability to inhibit LPS-induced NF-kB activation was assessed. Results indicated that this compound effectively reduced NF-kB/AP-1 reporter activity with an IC50 value around 30 μM, highlighting its anti-inflammatory properties .

5. Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Metabolic studies indicate that the compound undergoes phase I and II metabolic processes, including hydroxylation and glucuronidation, which may influence its bioavailability and therapeutic efficacy .

6. Conclusion

This compound represents a promising candidate for further development due to its multifaceted biological activities, particularly in cancer therapy and inflammation modulation. Continued research into its structure-activity relationships and pharmacological profiles will be essential for optimizing its therapeutic potential.

Q & A

Q. How can computational tools predict biological activity or toxicity profiles?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against cannabinoid receptors (e.g., CB1/CB2) to predict affinity.

- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with toxicity data from analogues.

- Metabolite Prediction (GLORYx) : Simulate Phase I/II metabolism to identify potential toxicophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.